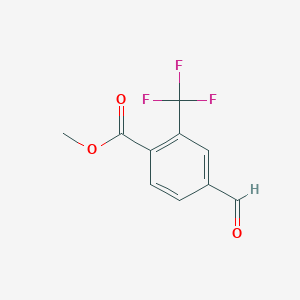
Methyl 4-formyl-2-(trifluoromethyl)benzoate
描述
Methyl 4-formyl-2-(trifluoromethyl)benzoate: is an organic compound characterized by a benzene ring substituted with a formyl group at the 4-position and a trifluoromethyl group at the 2-position, along with a methoxy carbonyl group. This compound is known for its utility in various chemical reactions and applications in scientific research.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 2-(trifluoromethyl)benzoic acid as the starting material.
Formylation Reaction: The formyl group is introduced using reagents like formyl chloride or formic acid in the presence of a catalyst.
Esterification: The carboxylic acid group is converted to its methyl ester using methanol in the presence of an acid catalyst.
Industrial Production Methods:
Batch Process: The compound is synthesized in batches, allowing for precise control over reaction conditions and quality.
Continuous Flow Process: This method is employed for large-scale production, ensuring consistent quality and efficiency.
Types of Reactions:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromic acid.
Reduction: The trifluoromethyl group can be reduced using reducing agents like lithium aluminum hydride.
Substitution Reactions: The compound can undergo electrophilic aromatic substitution reactions, where the formyl group directs incoming electrophiles to the ortho and para positions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, and acetic acid.
Reduction: Lithium aluminum hydride, diisobutylaluminum hydride (DIBAL-H).
Substitution: Lewis acids like aluminum chloride, and Friedel-Crafts acylation conditions.
Major Products Formed:
Oxidation: 4-formyl-2-(trifluoromethyl)benzoic acid.
Reduction: 2-(trifluoromethyl)benzyl alcohol.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
科学研究应用
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. Biology: It serves as a building block in the design of bioactive molecules and probes for biological studies. Medicine: It is utilized in the development of pharmaceuticals, particularly in the design of drugs targeting specific biological pathways. Industry: The compound finds applications in the production of agrochemicals and materials science.
作用机制
The compound exerts its effects through its ability to participate in various chemical reactions, primarily through the formyl and trifluoromethyl groups. These groups influence the reactivity of the benzene ring, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in pharmaceuticals or binding to specific receptors in biological studies.
相似化合物的比较
Methyl 3-formyl-2-(trifluoromethyl)benzoate: Similar structure but with the formyl group at the 3-position.
Methyl 4-formyl-3-(trifluoromethyl)benzoate: Similar structure but with the trifluoromethyl group at the 3-position.
Methyl 2-formyl-4-(trifluoromethyl)benzoate: Similar structure but with the formyl group at the 2-position.
Uniqueness: Methyl 4-formyl-2-(trifluoromethyl)benzoate is unique due to the specific positioning of its substituents, which influences its reactivity and applications. The presence of both the formyl and trifluoromethyl groups on the benzene ring makes it particularly useful in certain chemical reactions and research applications.
This comprehensive overview highlights the importance and versatility of this compound in various fields of science and industry. Its unique structure and reactivity make it a valuable compound for researchers and industrial applications alike.
属性
IUPAC Name |
methyl 4-formyl-2-(trifluoromethyl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3O3/c1-16-9(15)7-3-2-6(5-14)4-8(7)10(11,12)13/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGGGWRDRBMSXOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

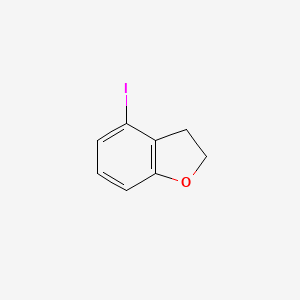

![6-Bromo-2-methylimidazo[1,2-b]pyridazine](/img/structure/B8053715.png)


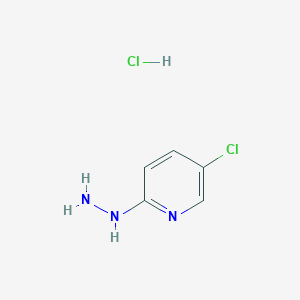




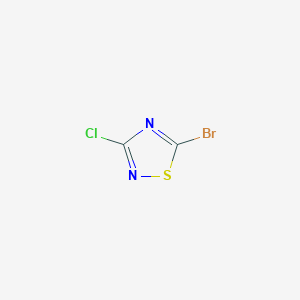
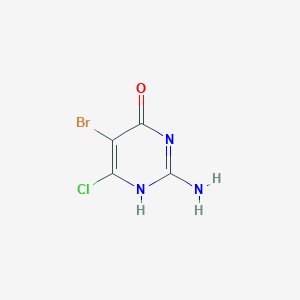
![8-Benzyl-1-phenyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B8053780.png)
